3-Chloro-4-isobutoxyaniline hydrochloride
Description
3-Chloro-4-isobutoxyaniline hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of aniline, featuring a chlorine atom and an isobutoxy group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-chloro-4-(2-methylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)6-13-10-4-3-8(12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAVQDABPTUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170938-91-6 | |
| Record name | 3-chloro-4-(2-methylpropoxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isobutoxyaniline hydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to produce nitroaniline.
Reduction: The nitro group in nitroaniline is reduced to an amine group, yielding aniline.
Chlorination: The aniline is then chlorinated to introduce the chlorine atom, resulting in 3-chloroaniline.
Isobutoxylation: The chlorine atom is substituted with an isobutoxy group to form 3-chloro-4-isobutoxyaniline.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors, precise temperature control, and efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isobutoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the nitro group or other functional groups present.
Substitution: Substitution reactions can occur at the chlorine or isobutoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the specific conditions.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Different substituted anilines and related compounds.
Scientific Research Applications
3-Chloro-4-isobutoxyaniline hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-isobutoxyaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing biochemical processes. The exact mechanism depends on the context of its application, whether in research or industrial use.
Comparison with Similar Compounds
3-Chloroaniline: Similar structure but lacks the isobutoxy group.
4-Isobutoxyaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-hydroxyaniline: Similar structure but has a hydroxyl group instead of isobutoxy.
Uniqueness: 3-Chloro-4-isobutoxyaniline hydrochloride is unique due to the combination of the chlorine atom and the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Chloro-4-isobutoxyaniline hydrochloride is a compound of interest due to its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C11H15ClN2O
- Molecular Weight : 232.7 g/mol
- CAS Number : 1170938-91-6
The presence of the chloro and isobutoxy groups on the aniline ring significantly influences its biological activity.
Research indicates that this compound interacts with various biological targets, leading to multiple pharmacological effects:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies report minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM for various derivatives .
- Anticancer Activity : In vitro studies demonstrate cytotoxic effects against cancer cell lines, including MCF-7 and THP-1. The IC50 values for these activities range from 1.4 to >10 µM, indicating a dose-dependent response correlated with lipophilicity .
Biological Activity Data
The following table summarizes the biological activity data for this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various substituted anilines against clinical isolates of MRSA and VRE. The findings indicated that compounds similar to this compound showed significant activity, suggesting potential for development as new antimicrobial agents .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human leukemia cells (THP-1). The results indicated that increased lipophilicity enhanced cytotoxicity, making it a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Chloro Group : Enhances lipophilicity and electron-withdrawing capacity, which is critical for antimicrobial and anticancer activities.
- Isobutoxy Group : Contributes to selective binding and enhances the compound's solubility in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
